N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a tetrahydroquinoline ring, and an oxoimidazolidine ring. These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the tetrahydroquinoline ring might be formed through a Povarov reaction or similar process, while the oxoimidazolidine ring could be formed through cyclization of a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings suggests a rigid, three-dimensional structure. The ethylsulfonyl group is a good leaving group, which could make the compound reactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethylsulfonyl group, the tetrahydroquinoline ring, and the oxoimidazolidine ring. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point. The ethylsulfonyl group could increase its polarity and influence its solubility .Scientific Research Applications
Anticancer Activity
A study by Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showing significant anticancer activity against the MCF-7 cell line, a breast cancer model. This indicates potential applications in developing new anticancer agents (Gaber et al., 2021).
Histone Deacetylase Inhibitors
Liu et al. (2015) explored 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, exhibiting cytotoxic effects on PC-3 cells, a prostate cancer model. These findings highlight the potential of related compounds in targeting HDACs for cancer therapy (Liu et al., 2015).
Antimicrobial Agents
Desai et al. (2011) synthesized a series of compounds tested for in vitro antibacterial and antifungal activities, indicating the potential of related chemical structures as antimicrobial agents (Desai et al., 2011).
Pharmacological Applications
Patel et al. (2009) developed fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole for biological and pharmacological screening, showing varied activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic. This underscores the versatile pharmacological applications of compounds with related structures (Patel et al., 2009).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-2-24(22,23)19-8-3-4-11-10-12(5-6-13(11)19)17-15(21)18-9-7-16-14(18)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTLGVUDIUXFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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